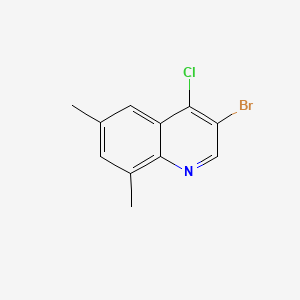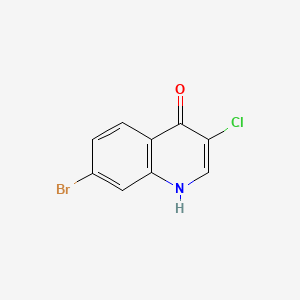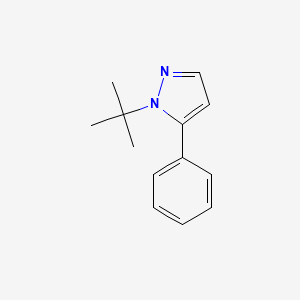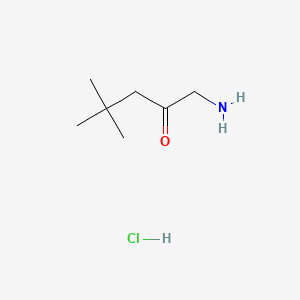
2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” is a chemical compound with the molecular weight of 304.27 . It is also known as "4-AMINO-2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE" .
Synthesis Analysis
A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs) . The synthesis of these compounds involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical bonds . The compound has a molecular formula of C16H11F3N2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve various steps . The reactions are mediated by silver salts under mild reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure . The compound has a molecular weight of 304.27 and a molecular formula of C16H11F3N2O .Scientific Research Applications
Chemical Synthesis and Reactions
- The interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia results in nucleophile addition on the pyridine ring and aminodefluorination, demonstrating the compounds' reactivity and potential for creating novel nucleophilic synthons for further chemical synthesis (Gurskaya, Selivanova, & Shteingarts, 2012).
Biological Activities
- Novel trifluoromethyl quinoline derivatives have shown significant antimicrobial activity against bacteria and fungi, indicating their potential as future antituberculosis agents and antimicrobial compounds (Garudachari, Isloor, Satyanaraya, Ananda, & Fun, 2014).
Material Science Applications
- The development of high heat-resistant polyimide films containing a quinoxaline moiety for flexible substrate applications reveals the potential of incorporating quinoline derivatives into polymers for enhanced thermal stability and mechanical performance (Liu, Zheng, Ma, Ding, Chen, Jiang, Zhang, & Lu, 2020).
Pharmacological Potential
- Quinoline derivatives are explored for their potent antiproliferative activities against cancer cell lines, highlighting their potential in drug development for cancer treatment (Shimizu et al., 2004).
Future Directions
Mechanism of Action
Target of Action
A related compound, 8-chloro-n-(4-(trifluoromethoxy)phenyl)quinolin-2-amine, is known to interact with the s1p receptor . The S1P receptor plays a crucial role in immune system regulation, making it a potential target for immunomodulatory drugs .
Mode of Action
It can be inferred that the compound may interact with its target receptor, potentially leading to changes in cellular signaling pathways .
Biochemical Pathways
Given the potential interaction with the s1p receptor, it is likely that the compound affects pathways related to immune response .
Result of Action
Given the potential interaction with the s1p receptor, it can be inferred that the compound may have immunomodulatory effects .
Biochemical Analysis
Biochemical Properties
2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with S1P receptor modulators, which are involved in various signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain receptors and enzymes, leading to changes in cellular responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways is important for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall mechanism of action.
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethoxy)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSHUNTWQUCZDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680175 |
Source


|
| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204997-05-6 |
Source


|
| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)
![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)



![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)






![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)
